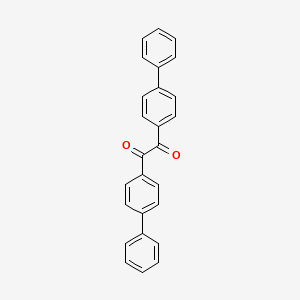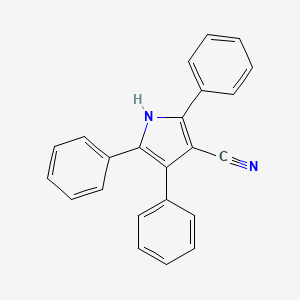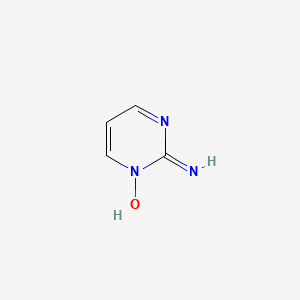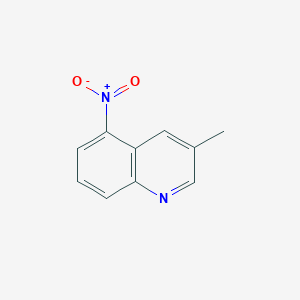
8,10-Dodecadienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is classified as a Straight Chain Lepidopteran Pheromone and is primarily used as an insect attractant, particularly for the codling moth (Cydia pomonella) . This compound plays a crucial role in integrated pest management strategies due to its effectiveness in disrupting the mating patterns of target pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dodecadienol can be achieved through various methods. One common approach involves the thermolysis of an allylic sulfoxide . Another method includes the reaction of 6-chlorohexanol with trimethylchlorosilane in the presence of a base . Additionally, a process for preparing a mixture of 8E,10E-dodecadienol and its isomers involves the use of acetic acid (2E,4E)-2,4-hexadienyl ester and 6-chloro-1-trimethylsilyloxyhexane .
Industrial Production Methods: Industrial production of this compound often involves the metabolic engineering of oilseed crops such as Camelina sativa. By introducing specific genes, such as a fatty acyl-ACP thioesterase gene and a bifunctional desaturase gene from the codling moth, the production of the desired pheromone precursors can be significantly increased .
Chemical Reactions Analysis
Types of Reactions: 8,10-Dodecadienol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Scientific Research Applications
8,10-Dodecadienol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying pheromone synthesis and chemical communication in insects.
Medicine: Research into the potential therapeutic applications of pheromones, including their role in behavior modification and pest control, is ongoing.
Mechanism of Action
The primary mechanism of action of 8,10-Dodecadienol involves its function as a sex pheromone. It acts by mimicking the natural pheromones produced by female codling moths, thereby attracting male moths and disrupting their mating patterns . This disruption leads to a decrease in the population of the pest species, making it an effective tool in integrated pest management.
Comparison with Similar Compounds
(E,Z)-8,10-Dodecadienol: An isomer of 8,10-Dodecadienol with different spatial arrangement of double bonds.
(E,E)-8,10-Dodecadienyl Acetate: Another pheromone compound used in pest control.
(Z,Z)-Dodeca-3,6-dien-1-ol: A compound with similar pheromonal activity in termites.
Uniqueness: this compound is unique due to its specific role in the mating disruption of the codling moth. Its effectiveness as a pheromone and its environmentally friendly nature make it a valuable tool in sustainable agriculture .
Properties
CAS No. |
57002-06-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(8Z,10Z)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4- |
InChI Key |
CSWBSLXBXRFNST-LDIADDGTSA-N |
SMILES |
CC=CC=CCCCCCCCO |
Isomeric SMILES |
C/C=C\C=C/CCCCCCCO |
Canonical SMILES |
CC=CC=CCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


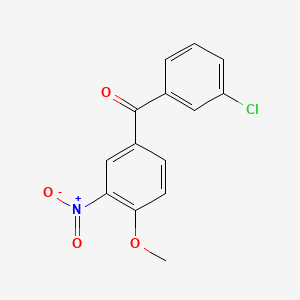
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)

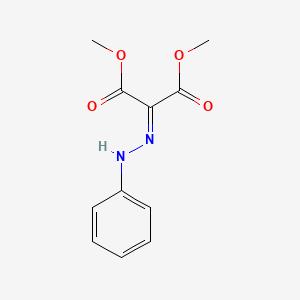
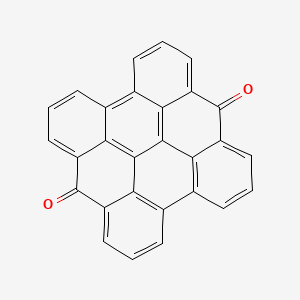

![Ethyl 1-[(2-Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B1617040.png)

![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)
